

Technical Support Center: Best Practices for FAM-SAMS Peptide

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Compound of Interest		
Compound Name:	FAM-SAMS	
Cat. No.:	B15542021	Get Quote

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing **FAM-SAMS** peptide in their experiments. It provides a comprehensive overview of best practices for storage and handling, detailed experimental protocols, and troubleshooting guidance to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is **FAM-SAMS** peptide and what is its primary application? A1: **FAM-SAMS** is a peptide substrate that has been labeled with a fluorescein amidite (FAM) fluorescent dye. It is specifically designed as a substrate for AMP-activated protein kinase (AMPK) and is primarily used in in vitro kinase assays to measure the enzymatic activity of AMPK.[1][2][3] The FAM label allows for a fluorescent readout, with an excitation maximum at 494 nm and an emission maximum at 521 nm.[2][4]

Q2: How should lyophilized **FAM-SAMS** peptide be stored for optimal stability? A2: For long-term storage, lyophilized **FAM-SAMS** peptide should be kept in a desiccated environment at -20°C or -80°C. It is crucial to protect the peptide from moisture and light to prevent degradation. Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation.

Q3: What is the recommended procedure for reconstituting **FAM-SAMS** peptide? A3: The choice of solvent for reconstitution is critical. Start with sterile, high-purity water or a sterile buffer with a pH between 5 and 6. If the peptide has low solubility in aqueous solutions, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide,



followed by dilution with the assay buffer. To prevent aggregation, use gentle vortexing or sonication to dissolve the peptide.

Q4: What are the best practices for storing **FAM-SAMS** peptide once it is in solution? A4: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), the solution can be stored at 4°C. For longer-term storage, it is imperative to create single-use aliquots and store them at -20°C or colder. Repeated freeze-thaw cycles must be avoided as they can degrade the peptide.

Quantitative Data Summary: Storage and Stability

Form	Storage Temperature	Duration	Key Considerations
Lyophilized Powder	-20°C to -80°C	Years	Keep desiccated and protected from light.
Room Temperature	Days to Weeks	Suitable for short-term transport or immediate use.	
In Solution	-80°C	Months	Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).
-20°C	Weeks to Months	Aliquot to avoid freeze-thaw cycles. Avoid frost-free freezers.	
4°C	Up to 1 week	Prone to bacterial degradation.	-

Experimental Protocol: Fluorescence-Based AMPK Kinase Assay

This protocol outlines a general procedure for measuring AMPK activity using **FAM-SAMS** peptide. Researchers should optimize reagent concentrations and incubation times for their



specific experimental setup.

1. Reagent Preparation:

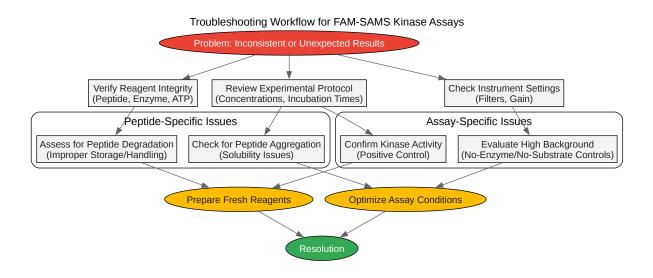
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 20mM HEPES-NaOH, pH 7.0, 0.4mM DTT, 0.01% Brij-35).
- FAM-SAMS Stock Solution: Reconstitute lyophilized FAM-SAMS peptide in sterile water or an appropriate buffer to a stock concentration of ~80μM.
- AMPK Enzyme: Dilute purified AMPK to the desired working concentration in the kinase buffer.
- ATP Solution: Prepare a stock solution of ATP in sterile water and dilute to the final desired concentration in a buffer containing MgCl₂ (e.g., 75mM MgCl₂ and 500μM unlabeled ATP).

2. Assay Procedure:

- In a suitable microplate, add 10µL of the kinase buffer per well.
- Add 10µL of the **FAM-SAMS** substrate peptide solution to each well.
- Add 10µL of the diluted AMPK enzyme to each well.
- Initiate the reaction by adding 10μL of the ATP solution to each well.
- Incubate the plate at 30°C for 15-60 minutes. The optimal incubation time should be determined empirically.
- Stop the reaction by adding a solution containing EDTA to chelate the Mg²⁺ ions.
- Measure the fluorescence polarization or intensity on a microplate reader equipped for FAM detection (Excitation: 494 nm, Emission: 521 nm).

Mandatory Visualizations

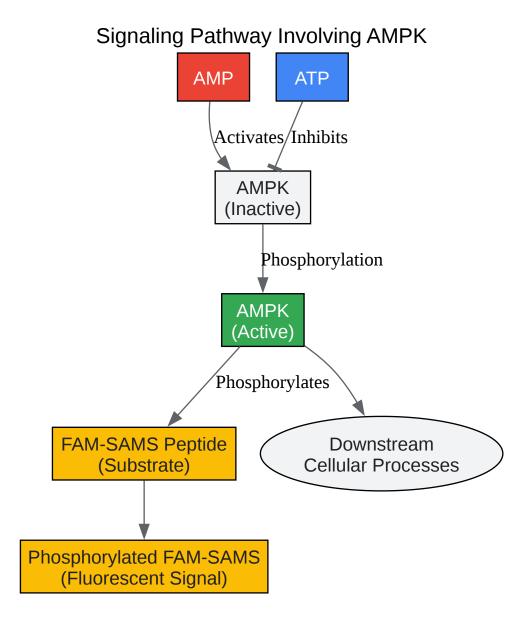




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Caption: A logical workflow for troubleshooting common issues in FAM-SAMS kinase assays.





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Caption: Simplified signaling pathway showing AMPK activation and its action on the **FAM-SAMS** peptide.

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